

Biological activity screening of "Ethyl N-(4-chlorophenyl)glycinate" derivatives

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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)glycinate

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Comparative Biological Activity of N-(4-chlorophenyl) Derivatives

A comprehensive analysis of the antimicrobial, anticancer, and anti-inflammatory potential of various N-(4-chlorophenyl) substituted compounds, providing insights for researchers and drug development professionals.

This guide offers a comparative overview of the biological activities of several derivatives containing the N-(4-chlorophenyl) moiety, a structure related to "**Ethyl N-(4-chlorophenyl)glycinate**." Due to a lack of extensive research on the specific biological activities of **Ethyl N-(4-chlorophenyl)glycinate** derivatives, this guide focuses on structurally similar compounds to provide valuable insights into their therapeutic potential. The information presented is based on available experimental data for antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of N-(4-chlorophenyl) have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes the inhibitory activity of different classes of these derivatives.

Derivative Class	Test Organism	Activity	Reference
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines	Bacillus subtilis	Promising activity (Compound 4a)	[1]
Escherichia coli	Promising activity (Compound 4a)	[1]	
Staphylococcus aureus	Promising activity (Compound 4a)	[1]	
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones	Aspergillus flavus	Promising activity (Compound 4b)	[1]
Aspergillus niger	Promising activity (Compound 3c)	[1]	
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives	Gram-positive bacteria	Moderate antibacterial activity	[2]
Candida albicans	Moderate activity (Compound 6a)	[2]	
Chlorinated N-arylcinnamamides	Staphylococcus aureus	Submicromolar activity	[3] [4]
Methicillin-resistant S. aureus (MRSA)	Submicromolar activity	[3] [4]	
Enterococcus faecalis	Highly active	[3] [4]	
Vancomycin-resistant E. faecalis	Highly active	[3] [4]	
Mycobacterium smegmatis	Highly active	[3] [4]	

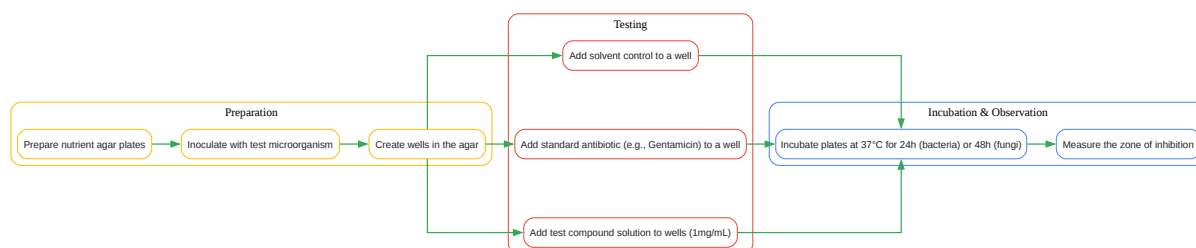
Mycobacterium
marinum

Highly active

[3][4]

Experimental Protocol: Antimicrobial Screening (Cup-plate method)

The antimicrobial activity of the synthesized compounds was evaluated using the cup-plate method.^[1]



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Figure 1. Workflow for antimicrobial screening using the cup-plate method.

Anticancer Activity

Several studies have highlighted the potential of N-(4-chlorophenyl) derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Derivative Class	Cell Line	IC50 Value (µM)	Reference
N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide	-	Proposed as potential anticancer agents based on in silico studies.	[5]
3-(4-chlorophenyl) acrylic acid	MDA-MB-231	3.24 ± 0.13	[6]
4-Thiazolidinone-based derivatives (Les-3166)	A549 (Lung carcinoma)	Decrease in metabolic activity (17-39% at 10-100 µM after 48h)	[7]
SH-SY5Y (Neuroblastoma)	Decrease in metabolic activity (12-22% at 50-100 µM after 24h)	[7]	
2-(4-Fluorophenyl)-N-phenylacetamide derivatives (Compound 2b)	PC3 (Prostate carcinoma)	52	[8]
2-(4-Fluorophenyl)-N-phenylacetamide derivatives (Compound 2c)	PC3 (Prostate carcinoma)	80	[8]
MCF-7 (Breast cancer)	100	[8]	
S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives	Hep-G2	>20 µg/mL (most compounds)	[9]
Different cancer cell lines	Active (Compounds 12 and 18)	[9]	
Symmetrical chlorophenylamino-s-triazine derivatives	C26 (Colon carcinoma)	1.21	[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the compounds was determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]



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Figure 2. Workflow of the MTT assay for determining cell viability.

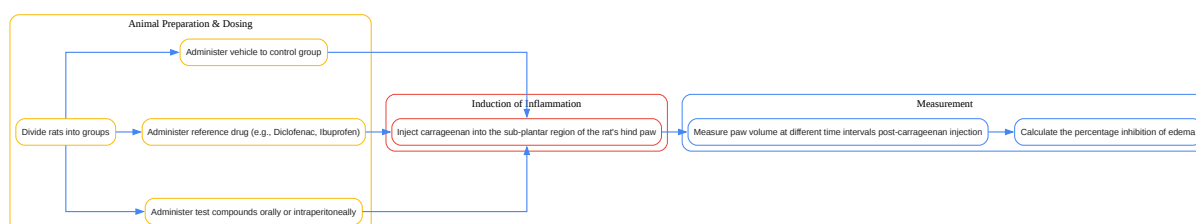
Anti-inflammatory Activity

The anti-inflammatory potential of N-(4-chlorophenyl) derivatives has been investigated, with some compounds showing significant activity in reducing inflammation in animal models.

Derivative Class	Model	Dose	% Inhibition of Edema	Reference
Phenylcarbamoyl methyl ester-containing compounds	Carrageenan-induced paw edema in rats	50 mg/kg	54.2 - 89.5	[11]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)	Carrageenan-induced paw edema in rats	20 mg/kg (single dose)	Significant reduction at 2h	[12]
Carrageenan-induced paw edema in rats	10, 20, 40 mg/kg (14 days)	Significant inhibition at all time points	[12]	
O-Propargylated-N-acetylpyrazole derivatives	Carrageenan-induced paw edema in rats	100 mg/kg	Comparable to indomethacin (some compounds)	[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model.[11][12][13]



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Figure 3. Workflow for the carrageenan-induced paw edema model.

In conclusion, the N-(4-chlorophenyl) scaffold is a promising pharmacophore for the development of new therapeutic agents with diverse biological activities. The data presented in this guide highlight the potential of various derivatives in antimicrobial, anticancer, and anti-inflammatory applications. Further research, including structure-activity relationship (SAR) studies, is warranted to optimize the efficacy and safety of these compounds for potential clinical use.

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